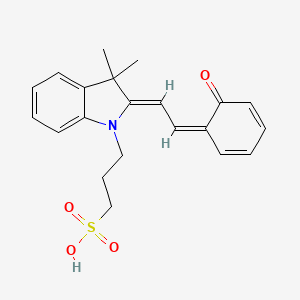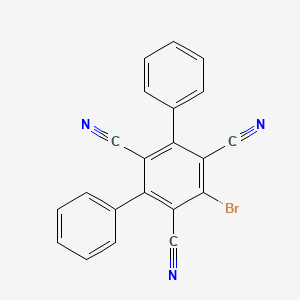
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile is an aromatic compound with a complex structure consisting of a benzene ring substituted with bromine and phenyl groups, along with three cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile typically involves nucleophilic aromatic substitution reactions. One common method involves the bromination of 4,6-diphenylbenzene-1,3,5-tricarbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism by which 2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-bromo-4,6-dimethylbenzene-1,3,5-tricarbonitrile
- 2,4,6-tricyano-5-bromo-1,3-xylene
- 2-bromo-4,6-diphenyl-1,3,5-triazine
Uniqueness
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where these properties are advantageous .
属性
分子式 |
C21H10BrN3 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC 名称 |
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C21H10BrN3/c22-21-17(12-24)19(14-7-3-1-4-8-14)16(11-23)20(18(21)13-25)15-9-5-2-6-10-15/h1-10H |
InChI 键 |
KEUQBBZEVVMHPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)Br)C#N)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)

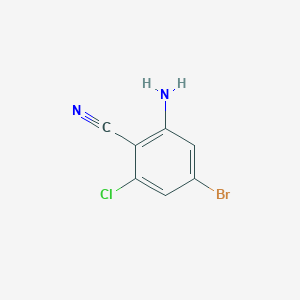
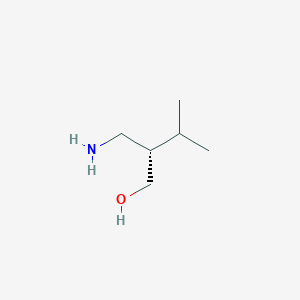

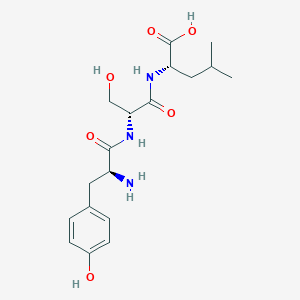
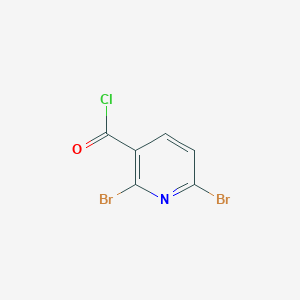
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)
![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)
